molecular formula C12H9FO2 B6372901 2-Fluoro-5-(2-hydroxyphenyl)phenol, 95% CAS No. 1261890-21-4

2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%

Cat. No.: B6372901
CAS No.: 1261890-21-4
M. Wt: 204.20 g/mol
InChI Key: PLOUSQDVOGFGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the field of organic chemistry. It is an important intermediate in the synthesis of various drugs, dyes, and pigments. It is also used in the development of new materials with unique properties, such as hydrophobicity, photoluminescence, and biocompatibility. This compound has been studied extensively and its properties and uses have been thoroughly documented.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, involves the formation of a Lewis acid-base complex. This complex can then react with other molecules, leading to the formation of new products. The reaction is highly selective, and yields of up to 95% can be achieved.
Biochemical and Physiological Effects
2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, is not known to have any significant biochemical or physiological effects. It is not toxic and does not interact with any known biological pathways.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, has several advantages in laboratory experiments. It is relatively inexpensive and can be synthesized in a few hours. Additionally, it is highly selective and can be used to synthesize a variety of products. The main limitation of this compound is that it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for the use of 2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%. One potential direction is the development of new materials with unique properties, such as hydrophobicity, photoluminescence, and biocompatibility. Additionally, it could be used in the synthesis of new drugs and in the development of new catalysts. Finally, it could be used in the study of enzyme kinetics.

Synthesis Methods

The most common method for synthesizing 2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, is by a Friedel-Crafts reaction in which an alkyl halide is reacted with the phenol in the presence of a Lewis acid catalyst. This method is relatively simple and can be carried out in a few hours. The reaction is highly selective, and yields of up to 95% can be achieved.

Scientific Research Applications

2-Fluoro-5-(2-hydroxyphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used in the synthesis of new materials with unique properties, such as hydrophobicity, photoluminescence, and biocompatibility. It has also been used in the development of new drugs and in the synthesis of dyes and pigments. Additionally, it has been used in the study of enzyme kinetics and in the development of new catalysts.

Properties

IUPAC Name

2-fluoro-5-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-10-6-5-8(7-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOUSQDVOGFGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684096
Record name 4'-Fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-21-4
Record name 4'-Fluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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